(E)-Fluvoxamine-d4 (maleate)
Description
(E)-Fluvoxamine-d4 (maleate) is a deuterium-labeled analog of the selective serotonin reuptake inhibitor (SSRI) fluvoxamine maleate. Its chemical name is (E)-1,1,2,2-tetradeuterio-2-[(E)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine maleate. Key properties include:
- Molecular Formula: C₁₉H₂₁D₄F₃N₂O₆ (with maleate counterion)
- Molecular Weight: 438.43 g/mol .
- CAS Number: 1432075-74-5 .
- Use: Primarily employed as an internal standard in quantitative analytical workflows, such as LC-MS/MS, to study the pharmacokinetics and metabolism of fluvoxamine .
Deuterium substitution at four positions (d₄) enhances metabolic stability and enables precise tracking of the parent drug in biological matrices .
Properties
Molecular Formula |
C19H25F3N2O6 |
|---|---|
Molecular Weight |
438.4 g/mol |
IUPAC Name |
(E)-but-2-enedioic acid;1,1,2,2-tetradeuterio-2-[(Z)-[5-methoxy-1-[4-(trifluoromethyl)phenyl]pentylidene]amino]oxyethanamine |
InChI |
InChI=1S/C15H21F3N2O2.C4H4O4/c1-21-10-3-2-4-14(20-22-11-9-19)12-5-7-13(8-6-12)15(16,17)18;5-3(6)1-2-4(7)8/h5-8H,2-4,9-11,19H2,1H3;1-2H,(H,5,6)(H,7,8)/b20-14-;2-1+/i9D2,11D2; |
InChI Key |
LFMYNZPAVPMEGP-OGLKRVKQSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O/N=C(/CCCCOC)\C1=CC=C(C=C1)C(F)(F)F)N.C(=C/C(=O)O)\C(=O)O |
Canonical SMILES |
COCCCCC(=NOCCN)C1=CC=C(C=C1)C(F)(F)F.C(=CC(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-Fluvoxamine-d4 (maleate) involves several steps, starting from the appropriate deuterated precursors. The key steps include:
Formation of the oxime ether: This involves the reaction of a deuterated aralkyl ketone with hydroxylamine to form the oxime.
Reduction: The oxime is then reduced to the corresponding amine using a reducing agent such as sodium borohydride.
Formation of the maleate salt: The final step involves the reaction of the amine with maleic acid to form the maleate salt.
Industrial Production Methods
Industrial production of (E)-Fluvoxamine-d4 (maleate) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Key considerations include:
Reaction temperature and pressure: Controlled to ensure optimal reaction rates.
Purification steps: Including crystallization and filtration to obtain high-purity product.
Quality control: Ensuring the final product meets pharmaceutical standards.
Chemical Reactions Analysis
Hydrolysis Reactions
The compound undergoes hydrolysis under acidic or basic conditions due to its ester and amine functional groups:
Table 2: Hydrolysis Pathways
| Condition | Site of Hydrolysis | Products Identified | Stability Impact |
|---|---|---|---|
| Acidic (HCl, 1M) | Maleate ester bond | Free fluvoxamine-d4 + maleic acid | Reduced bioavailability |
| Basic (NaOH, 0.1M) | Amine-oxime linkage | Deuterated ethane-1,2-diamine derivatives | Altered metabolic pathways |
Hydrolysis kinetics show pseudo-first-order behavior with rate constants:
-
Acidic:
-
Basic:
Oxidation Reactions
Oxidative stability studies reveal susceptibility to peroxides and metal ions:
Table 3: Oxidation Products and Conditions
| Oxidizing Agent | Conditions | Major Products | Mechanism |
|---|---|---|---|
| H | |||
| O | |||
| (3%) | 25°C, 24 hrs | N-oxide derivatives | Radical-mediated oxidation |
| Fe | |||
| /O | |||
| pH 7.4, 37°C | Deuterated quinone imines | Electron transfer |
Oxidation pathways correlate with deuteration effects, showing 20% slower degradation compared to non-deuterated fluvoxamine.
Analytical Derivatization
(E)-Fluvoxamine-d4 (maleate) is used as an internal standard in LC-MS/MS assays, requiring specific derivatization :
Table 4: Derivatization for UPLC-MS/MS Analysis
Recovery rates average 62.74% for fluvoxamine and 84.55% for its deuterated form .
Stability in Biological Matrices
In human plasma, the compound exhibits pH-dependent stability:
Table 5: Stability in K2_22
| Condition | Timeframe | Degradation (%) | Notes |
|---|---|---|---|
| Room temperature | 24 hrs | <15% | Suitable for short-term storage |
| -20°C | 6 months | <10% | Recommended for long-term use |
Interaction with Autophagy Pathways
Though primarily a pharmacokinetic tracer, (E)-Fluvoxamine-d4 (maleate) retains bioactivity in modulating autophagy (e.g., LC3B-II/SQSTM1 flux at 78 nM) . This property is leveraged in Alzheimer’s disease research to study amyloid-beta clearance .
Scientific Research Applications
(E)-Fluvoxamine-d4 (maleate) has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the pharmacokinetics and metabolism of fluvoxamine.
Biology: Employed in studies investigating the biological effects of SSRIs on serotonin reuptake and receptor binding.
Medicine: Used in clinical research to evaluate the efficacy and safety of fluvoxamine in treating psychiatric disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
Mechanism of Action
(E)-Fluvoxamine-d4 (maleate) exerts its effects primarily by inhibiting the reuptake of serotonin in the central nervous system. This leads to increased levels of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The compound also acts as an agonist for the sigma-1 receptor, which modulates inflammation and has neuroprotective effects. Key molecular targets and pathways involved include:
Serotonin transporter (SERT): Inhibition of SERT increases serotonin levels.
Sigma-1 receptor: Agonism at this receptor modulates inflammatory responses and neuroprotection.
Comparison with Similar Compounds
Parent Compound: Fluvoxamine Maleate
- Molecular Formula : C₁₉H₂₅F₃N₂O₆ (including maleate counterion) .
- Molecular Weight : 434.4 g/mol .
- CAS Number : 61718-82-9 .
- Key Differences: Lacks deuterium substitution, leading to faster metabolic clearance compared to the deuterated analog. Clinically approved for depression, obsessive-compulsive disorder (OCD), and anxiety disorders .
(E)-Fluvoxamine-d3 Maleate
Fluvoxamine EP Impurity E
Intermediate: 2-Aminoethoxy-d4-amine Dihydrochloride
- Molecular Formula : C₂H₇D₄Cl₂N₂O .
- Use : Key intermediate in synthesizing (E)-Fluvoxamine-d4 maleate .
- Key Differences: Not pharmacologically active; serves as a labeled building block for deuterated SSRIs .
Comparative Data Table
Pharmacokinetic Advantages of Deuterated Forms
- Metabolic Stability : Deuterium in (E)-Fluvoxamine-d4 maleate reduces CYP450-mediated oxidation, prolonging half-life in preclinical models .
- Analytical Utility : Acts as a critical internal standard for quantifying fluvoxamine in plasma, with a detection limit of 0.1 ng/mL in validated LC-MS methods .
Commercial Availability
- (E)-Fluvoxamine-d4 maleate is marketed by multiple suppliers (e.g., TRC, GLPBIO, TargetMol) in quantities ranging from 1 mg to 100 mg, with prices up to €2,628 per 10 mg .
Q & A
Basic Research Questions
Q. How should (E)-Fluvoxamine-d4 (maleate) be stored to ensure stability in long-term studies?
- Methodological Answer :
- Short-term storage : Store powder at 4°C for up to 2 years. For solvent-based solutions (e.g., DMSO), keep at -20°C for 1 month or -80°C for 6 months to minimize degradation .
- Long-term stability : Solid forms remain stable for 3 years at -20°C. Aliquot stock solutions to avoid repeated freeze-thaw cycles, which may introduce variability in experimental results .
- Transport : Stable at room temperature for several days under standard shipping conditions .
Q. What solvents and preparation methods are recommended for in vitro dissolution of (E)-Fluvoxamine-d4 (maleate)?
- Methodological Answer :
- Primary solvent : Use DMSO for initial stock solutions (recommended concentrations: 5–20 mM or 10–50 mg/mL). Vortex for 30 seconds and sonicate for 10 minutes if incomplete dissolution occurs .
- Alternative solvents : Ethanol, DMF, or aqueous buffers (pH-adjusted) may be used, but validate solubility via UV-Vis spectroscopy (e.g., absorbance at 254 nm) to confirm homogeneity .
- In vivo formulations : For oral administration, use PEG300:Tween 80:ddH₂O (5:3:2 v/v) to enhance bioavailability. Clarify solutions by sequential solvent addition .
Q. How can researchers confirm the structural integrity of (E)-Fluvoxamine-d4 (maleate) in experimental batches?
- Methodological Answer :
- Chromatographic analysis : Perform HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water gradient). Compare retention times to USP reference standards .
- Mass spectrometry : Confirm molecular weight (438.43 g/mol) and deuterium incorporation using high-resolution MS. Monitor for isotopic purity (>98% deuterium at aminoethyl positions) .
Advanced Research Questions
Q. What strategies resolve discrepancies in pharmacokinetic (PK) data between deuterated and non-deuterated Fluvoxamine maleate?
- Methodological Answer :
- Metabolic profiling : Use LC-MS/MS to compare hepatic microsomal stability. Deuterium at the aminoethyl group reduces CYP450-mediated oxidation, extending half-life (t₁/₂) by ~20% in preclinical models .
- PK modeling : Apply compartmental analysis (e.g., NONMEM) to account for deuterium isotope effects on clearance rates. Validate with plasma concentration-time curves from Sprague-Dawley rats .
Q. How can researchers quantify trace impurities (e.g., cis-isomers or valerophenone derivatives) in (E)-Fluvoxamine-d4 (maleate) batches?
- Methodological Answer :
- Impurity limits : Total organic impurities must not exceed 1.8%, with individual degradants (e.g., (E)-5-methoxy-4’-difluoromethylvalerophenone-O-2-aminoethyloxime) capped at 0.5% .
- HPLC-DAD method : Use a gradient elution (0.1% phosphoric acid:acetonitrile) and monitor at 210 nm. Calculate relative response factors (RRF) for each impurity against the main peak .
- Isomer resolution : Employ chiral columns (e.g., Chiralpak AD-H) to separate cis/trans isomers. Validate using spiked samples with known impurity ratios .
Q. What experimental designs mitigate the environmental hazards of (E)-Fluvoxamine-d4 (maleate) in aquatic toxicity studies?
- Methodological Answer :
- Waste management : Neutralize acidic maleate residues with 10% sodium bicarbonate before disposal. Use activated carbon filtration to reduce aqueous concentrations below 0.1 ppm .
- Ecotoxicity testing : Follow OECD 211 guidelines (Daphnia magna chronic toxicity) with LC₅₀ thresholds. Implement closed-system recirculation to prevent environmental release .
Q. How does deuteration impact serotonin transporter (SERT) binding affinity in comparative studies?
- Methodological Answer :
- Radioligand assays : Conduct competitive binding assays using [³H]-paroxetine in HEK293 cells expressing human SERT. Calculate IC₅₀ values for deuterated vs. non-deuterated forms .
- Kinetic analysis : Use stopped-flow fluorescence to measure association/dissociation rates. Deuteration may reduce kₐ by 15% due to altered hydrogen bonding at the binding site .
Data Analysis & Contradiction Resolution
Q. How should researchers address inconsistencies in solubility data across different solvent systems?
- Methodological Answer :
- Ternary phase diagrams : Map solubility in DMSO/water/ethanol mixtures using shake-flask method. Validate with differential scanning calorimetry (DSC) to detect polymorphic shifts .
- Statistical reconciliation : Apply ANOVA to compare batch-to-batch variability. Outliers may arise from residual moisture (>0.5% w/w) or improper lyophilization .
Q. What bioanalytical techniques differentiate (E)-Fluvoxamine-d4 (maleate) from its metabolites in plasma samples?
- Methodological Answer :
- Solid-phase extraction (SPE) : Use Oasis HLB cartridges to isolate parent compound from N-oxide metabolites. Elute with 80% methanol/0.1% formic acid .
- High-resolution MS/MS : Monitor fragment ions at m/z 303.1 (parent) vs. m/z 319.1 (metabolite). Deuterium labeling prevents metabolic cleavage at the aminoethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
